molecular formula C16H19IN2O2 B6099747 2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol

2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol

Cat. No. B6099747
M. Wt: 398.24 g/mol
InChI Key: QIOGIGIDBMQSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. It is a member of the phenol group of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. It has been found to have a high affinity for this receptor, which is involved in a variety of biological processes, including neurotransmission and regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, leading to increased locomotor activity and hyperthermia. It has also been found to enhance the effects of certain psychoactive substances, such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol as a research tool is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the mechanisms of action of various psychoactive substances. However, one limitation is that it has been found to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and behavior, and how this compound can be used to study this. Another area of interest is the potential use of this compound as a therapeutic agent for various psychiatric disorders, such as depression and anxiety. Finally, there is interest in developing more selective compounds that target the 5-HT2A receptor, which could lead to more precise and informative experimental results.

Synthesis Methods

The synthesis of 2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol involves several steps, starting with the reaction of 2-iodo-6-methoxyphenol with methylamine to form 2-iodo-6-methoxyphenylmethylamine. This is then reacted with 2-bromoethylpyridine to form the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol has been used extensively in scientific research as a tool for studying various biological processes. It has been found to have a high affinity for the serotonin 5-HT2A receptor and has been used to study the mechanisms of action of various psychoactive substances. It has also been used to study the role of the 5-HT2A receptor in various physiological processes, such as cardiovascular function and thermoregulation.

properties

IUPAC Name

2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2O2/c1-19(8-6-13-5-3-4-7-18-13)11-12-9-14(17)16(20)15(10-12)21-2/h3-5,7,9-10,20H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGIGIDBMQSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)I)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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